(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid
Description
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a tetrafluoropentanoic acid moiety
Properties
Molecular Formula |
C20H17F4NO4 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,5,5-tetrafluoropentanoic acid |
InChI |
InChI=1S/C20H17F4NO4/c21-18(20(22,23)24)16(9-17(26)27)25-19(28)29-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,28)(H,26,27)/t16-,18?/m0/s1 |
InChI Key |
PFPLTEUVTNVLFU-ATNAJCNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(C(F)(F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid typically involves multiple steps, including the protection of amino groups, fluorination, and coupling reactions The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its fluorinated structure makes it useful in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, this compound can be used in the development of advanced materials, including fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluorobutanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid stands out due to its tetrafluorinated pentanoic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
